Ginsenoside Rb2
Overview
Description
Ginsenoside Rb2 is an active protopanaxadiol-type saponin, widely existing in the stem and leaves of ginseng . It has been the focus of studies for its pharmaceutical properties . It exhibits anti-osteoporotic, antioxidative, antiviral, anti-hyperlipidemic, anti-metastatic, anti-angiogenic, and anticancer chemotherapeutic activities .
Synthesis Analysis
The biosynthesis of Ginsenoside Rb2 involves key enzymes in the biosynthetic pathways of rare ginsenosides, especially the glycosyltransferases (GTs) . The construction of microbial chassis for the production of rare ginsenosides, mainly in Saccharomyces cerevisiae, has been presented . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .Molecular Structure Analysis
Ginsenoside Rb2 is a protopanaxadiol-type saponin . The major differences from other protopanaxadiols are the sugar moiety in side chains .Chemical Reactions Analysis
Ginsenoside Rb2 exhibits poor absorption, rapid tissue distribution, and slow excretion through urine . The proposed metabolic pathway was deglycosylation .Scientific Research Applications
Cardiovascular Health
Ginsenoside Rb1, closely related to Rb2, has shown potential in improving diabetic cardiomyopathy by regulating calcium signaling and alleviating protein O-GlcNAcylation. This effect contributes to improved cardiac dysfunction and abnormal cardiomyocytes calcium signaling caused by diabetes, suggesting a beneficial role in cardiovascular disease management (Qin et al., 2019).
Metabolic Effects
Studies on the metabolic effects of ginsenosides, including Rb2, have yielded mixed results. For instance, ginsenoside Rb1 and its derivatives did not significantly improve β-cell function or insulin sensitivity in overweight and obese subjects with impaired glucose tolerance or diabetes, highlighting the complexity of ginsenosides' effects on glucose and lipid metabolism (Reeds et al., 2011).
Neuroprotective Effects
Ginsenosides, including Rb2, have been explored for their neuroprotective effects. For example, dihydroginsenoside Rb1, a derivative of Rb2, showed promise in preventing compressive spinal cord injury and ischemic brain damage through the upregulation of VEGF and Bcl-XL, indicating potential therapeutic applications for neurodegenerative diseases (Sakanaka et al., 2007).
Antioxidant and Anti-inflammatory Properties
Ginsenoside Rb1, by extension suggesting potential for Rb2, exhibited antioxidant properties in postmenopausal women, improving menopausal symptoms and cardiovascular risk factors. This suggests a role in managing oxidative stress and inflammation, which are critical factors in aging and chronic diseases (Kim et al., 2012).
Effects on Physical Performance and Muscle Recovery
In the context of physical performance and recovery, ginsenoside Rg1, related to Rb2, was shown to clear senescence-associated β-galactosidase in exercising human skeletal muscle, suggesting potential benefits for muscle recovery and endurance performance enhancement (Wu et al., 2018).
Safety And Hazards
Future Directions
While Ginsenoside Rb2 has shown promising pharmaceutical properties, its therapeutic effects have not been clinically evaluated . Further studies should be aimed at the clinical treatment of Rb2 . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26-,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODILNFGTFIURN-GZPRDHCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside C | |
CAS RN |
11021-13-9 | |
Record name | Ginsenoside Rb2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11021-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rb2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011021139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06748 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 20-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N219O0L31C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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